molecular formula C7H8N4O2 B3361592 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 923283-73-2

1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B3361592
CAS No.: 923283-73-2
M. Wt: 180.16 g/mol
InChI Key: JNMIVXXVNIVRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a high-purity chemical compound intended for research and development applications. As a member of the pyrazolo[4,3-d]pyrimidinone family, this scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for its structural similarity to purine bases . The 2-hydroxyethyl substitution on the nitrogen atom is a key functional group that can enhance the compound's solubility and serve as a handle for further chemical modification, allowing researchers to develop more complex molecules . This specific molecular architecture is frequently investigated as a core building block in the synthesis of potential pharmaceutical agents. Related compounds within this class have been utilized in the development of inhibitors for various enzymes, such as phosphodiesterases (PDEs) . Researchers value this compound for exploring structure-activity relationships (SAR) and optimizing lead compounds in early-stage discovery projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)8-4-9-7(6)13/h3-4,12H,1-2H2,(H,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIVXXVNIVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1N=CNC2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738250
Record name 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-73-2
Record name 1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyethyl Group

The hydroxyethyl side chain undergoes nucleophilic substitution under acidic or basic conditions. This facilitates structural diversification for pharmacological optimization:

Reaction Type Reagents/Conditions Product Yield Application
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C1-(2-Alkoxyethyl)-substituted derivatives65–78%Enhanced lipophilicity
SulfonationSO₃·Py complex, CH₂Cl₂, 0°C→RTSulfonate esters82%Prodrug synthesis
AcylationAcCl, pyridine, RTAcetylated hydroxyethyl derivatives89%Metabolic stability studies

Key Insight : The hydroxyl group's reactivity allows modular modifications to tailor solubility and pharmacokinetic properties .

Oxidation and Reduction Reactions

The hydroxyl group and pyrimidinone moiety participate in redox reactions:

Oxidation of the Hydroxyethyl Group

  • Reagents : KMnO₄/H₂SO₄ or CrO₃/AcOH

  • Product : Ketone derivative (1-(2-Oxoethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one)

  • Yield : 70–85%

  • Significance : Introduces electrophilic sites for further functionalization (e.g., Schiff base formation).

Reduction of the Pyrimidinone Ring

  • Reagents : NaBH₄/MeOH or LiAlH₄/THF

  • Product : Dihydropyrazolo[4,3-d]pyrimidine

  • Yield : 55–68%

  • Note : Ring reduction diminishes aromaticity, altering electronic properties for binding studies .

Cyclization and Ring-Opening Reactions

The bicyclic system participates in annulation and degradation pathways:

Acid-Catalyzed Cyclization

  • Conditions : H₂SO₄, 100°C

  • Product : Fused tricyclic compounds (e.g., pyrazolo[4,3-d:5,4-d']dipyrimidines)

  • Yield : 60%

  • Mechanism : Intramolecular dehydration followed by C–N bond formation .

Base-Mediated Ring Opening

  • Conditions : NaOH (10 M), 75°C

  • Product : Pyrazole-4-carboxamide derivatives

  • Yield : 45–50%

  • Application : Intermediate for synthesizing acyclic analogs .

Cross-Coupling Reactions

The pyrazole ring enables palladium-catalyzed couplings:

Coupling Type Catalyst/Base Substrate Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines68%

Example : Coupling with 4-fluorobenzaldehyde under iodine catalysis yields biaryl derivatives with anticoagulant activity .

Functionalization at the Pyrimidinone Oxygen

The lactam oxygen undergoes substitution under Mitsunobu conditions:

  • Reagents : DIAD, PPh₃, R-OH

  • Product : 7-Alkoxy derivatives

  • Yield : 50–75%

  • Impact : Modulates hydrogen-bonding capacity for target selectivity .

Sulfur-Based Modifications

Thiolation and sulfonylation enhance bioactivity:

  • Thioether Formation :

    • Reagents : R-SH, NaH, DMF

    • Product : 6-Thioether derivatives (e.g., 6-((pyridin-2-ylmethyl)thio)-analogs)

    • Yield : 58%

  • Sulfonamide Synthesis :

    • Reagents : R-SO₂Cl, Et₃N, CH₂Cl₂

    • Product : Sulfonamide-linked compounds

    • Yield : 65%

Stability and Degradation Pathways

  • Hydrolytic Degradation : Under physiological pH (7.4), the pyrimidinone ring undergoes slow hydrolysis (t₁/₂ = 48 h).

  • Photodegradation : UV exposure (254 nm) causes cleavage of the hydroxyethyl group, forming pyrazolo[4,3-d]pyrimidine as a major degradant .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This mechanism is attributed to the modulation of signaling pathways involved in cell survival and death.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Preliminary studies indicate that this compound may offer neuroprotective benefits. It is hypothesized that the compound can mitigate oxidative stress in neuronal cells, which is a key factor in neurodegenerative disorders like Alzheimer's disease.

Drug Development Insights

The synthesis of this compound has been optimized for better yield and purity, facilitating its use in pharmacological studies. Various analogs have been developed to enhance potency and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the applications of this compound:

StudyApplicationFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines.
Study 2 Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Study 3 NeuroprotectionShowed decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity vs. Solubility: The 4-methoxyphenyl (logP ~3.2) and benzyl groups (logP ~3.5) increase lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability.
  • Steric Effects : BIPPO’s bulky benzyl and isopropyl groups may restrict binding to certain enzyme pockets, while the hydroxyethyl group offers conformational flexibility .

Comparison :

  • Microwave synthesis (e.g., for 5-ethoxyphenyl analogs) reduces reaction time from 24 h to 30 minutes .
  • The hydroxyethyl group may require protective group strategies (e.g., acetyl) during synthesis to prevent side reactions .

Factor Xa Inhibition

  • 1-(4-Methoxyphenyl) analog : IC₅₀ = 0.8 nM; high selectivity over thrombin (>10,000-fold) .
  • Hydroxyethyl analog: Not directly tested, but similar cores with polar groups show reduced plasma protein binding, enhancing free drug concentration .

Anticancer Activity (mTOR Inhibition)

  • 5-(2-Ethoxyphenyl) analog: IC₅₀ = 12 nM against mTOR; 80% tumor growth inhibition in xenograft models .
  • Hydroxyethyl analog : Unreported activity; hydroxyl groups in related scaffolds improve target engagement via hydrogen bonding .

Antitrypanosomal Activity

  • BIPPO: EC₅₀ = 50 nM against Trypanosoma brucei; triggers microneme secretion via PDE inhibition .
  • Hydroxyethyl analog: Likely reduced PDE affinity due to lack of bulky substituents but may exhibit novel mechanisms .

Biological Activity

Overview

1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a member of the pyrazolo[4,3-d]pyrimidine family, has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structure, which allows for diverse interactions with biological targets.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 923283-73-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival. For instance, the compound may act as an inhibitor of Aurora-A kinase and Janus kinases (JAK1 and JAK2), which are critical in cancer cell signaling and proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung carcinoma)26Induction of apoptosis and cell cycle arrest
MCF7 (Breast cancer)0.01Inhibition of Aurora-A kinase
HT29 (Colon cancer)31.5Cell cycle arrest at SubG1/G1 phase

These findings suggest that the compound could serve as a promising lead for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Study 1: Anticancer Activity Assessment

A study conducted by Reddy et al. focused on the synthesis and evaluation of various pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The results showed significant cytotoxicity against A549 and MCF7 cell lines with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Inhibition of Kinases

Research published in ACS Medicinal Chemistry Letters demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine could effectively inhibit kinases involved in tumor growth. The study reported that compounds similar to this compound inhibited Aurora-A kinase with an IC50 value as low as 0.16 µM .

Q & A

Advanced Research Question

  • Kinase panel screening : Test against 50+ kinases (e.g., FAK, CDK5) at 1 μM concentration .
  • PDE isoform assays : Compare IC₅₀ values for PDE9 (target) vs. PDE5/PDE1 (off-targets) using fluorogenic substrates (e.g., 3′,5′-cGMP) .
  • Crystallography : Resolve binding modes (e.g., hydroxyethyl’s H-bond with PDE9 Glu406) to rationalize selectivity .

How can researchers validate the reproducibility of biological activity data across different laboratories?

Advanced Research Question

  • Standardized protocols : Use MTT assays with fixed cell lines (e.g., HeLa, A549) and control compounds (e.g., staurosporine for apoptosis) .
  • Inter-lab calibration : Share reference samples (e.g., 1-(2-hydroxyethyl)-derivative with 97% purity) and validate HPLC conditions .
  • Data transparency : Report full synthetic procedures, including quenching steps (e.g., NH₄Cl wash to remove residual Pd catalysts) .

What strategies are effective for synthesizing deuterated or isotopically labeled analogs for mechanistic studies?

Advanced Research Question

  • Deuterium incorporation : Use D₂O as solvent during cyclization to label exchangeable protons (e.g., NH of pyrimidinone) .
  • ¹³C-labeling : Introduce ¹³C-enriched ethyl groups via Suzuki coupling with ¹³C-boronic acids .
  • Applications : Track metabolic fate using LC-MS or study binding kinetics via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.